molecular formula C11H23N3 B1363478 1-(2-Piperidin-1-yl-ethyl)-piperazine CAS No. 22763-65-1

1-(2-Piperidin-1-yl-ethyl)-piperazine

Cat. No. B1363478
CAS RN: 22763-65-1
M. Wt: 197.32 g/mol
InChI Key: NWWINQCALMSSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Piperidin-1-yl-ethyl)-piperazine” seems to be a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists as small alkaline deliquescent crystals with a saline taste . Piperazine derivatives are often used in the synthesis of pharmaceuticals and polymers .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(2-Piperidin-1-yl-ethyl)-piperazine and its derivatives have been explored for their potential in various biological applications. For example, Rajkumar et al. (2014) synthesized derivatives of this compound and evaluated their antimicrobial properties, finding some to exhibit excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Development of Novel Insecticides

In the agricultural sector, Cai et al. (2010) investigated derivatives of 1-(2-Piperidin-1-yl-ethyl)-piperazine as lead compounds for new insecticides. They synthesized a series of derivatives and tested their biological activities against the armyworm, showcasing their potential in pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Antagonistic Activities in Medical Chemistry

Li et al. (2008) designed and synthesized derivatives of 1-(2-Piperidin-1-yl-ethyl)-piperazine as potential α1-adrenergic receptor (α1-AR) antagonists. These compounds showed significant antagonistic activities, marking them as potential candidates for therapeutic applications (Li, Xia, Wu, Wang, & Jiang, 2008).

Memory Facilitation in Mice

In neurological research, Li Ming-zhu (2012) synthesized derivatives of 1-(2-Piperidin-1-yl-ethyl)-piperazine and studied their effects on learning and memory facilitation in mice. The findings suggest these compounds can have significant effects on cognitive functions (Li Ming-zhu, 2012).

Future Directions

While the future directions for “1-(2-Piperidin-1-yl-ethyl)-piperazine” specifically are not clear from the available data, piperazine derivatives are a topic of ongoing research in various fields, including medicinal chemistry .

properties

IUPAC Name

1-(2-piperidin-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWINQCALMSSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371917
Record name 1-(2-Piperidin-1-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Piperidin-1-yl-ethyl)-piperazine

CAS RN

22763-65-1
Record name 1-(2-Piperidin-1-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22763-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of anhydrous piperazine, 10.0 grams, (0.116 moles) and sodium carbonate (12.3 grams, 0.116 moles) in 70 cc of 1-pentanol brought to the boiling point, is added slowly over a period of four hours, N-(2-chloroethyl)piperidine, (11.3 grams; 0.077 moles) diluted with 150 cc of 1-pentanol. After boiling for an additional period of four hours, the mixture is allowed to cool, it is then filtered and evaporated under reduced pressure. The oily residue is subjected to column chromatography using methanol and concentrated ammonium hydroxide in the ratio of 95:5. The desired product is obtained as an oil, but after standing for a few hours, it solidifies. Melting point is 60°-62° from diisopropyl ether. It forms a picrate: melting point 235°-237° C. (from ethanol); Rf=0.21, (MeOH-NH4OH 9.5:0.5); IR (nujol) max: 3240, 2780, 2760, 1445, 1325, 1300, 1140, 1125, 1105, 865, 770 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Piperidin-1-yl-ethyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Piperidin-1-yl-ethyl)-piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Piperidin-1-yl-ethyl)-piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Piperidin-1-yl-ethyl)-piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Piperidin-1-yl-ethyl)-piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Piperidin-1-yl-ethyl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.